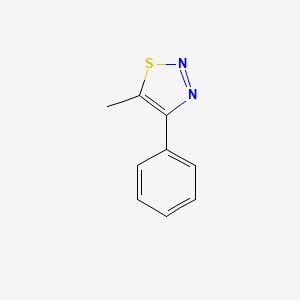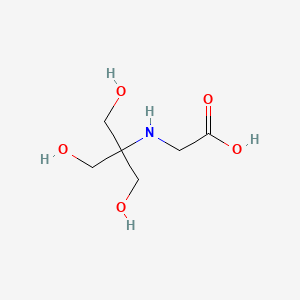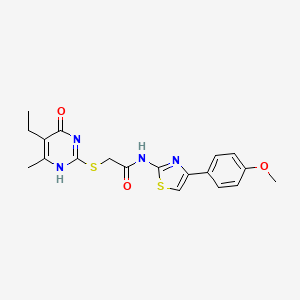
Dihidroeponemicina
Descripción general
Descripción
Dihydroeponemycin is an analogue of the natural product eponemycin, known for its antitumor and antiangiogenic properties. This compound selectively targets the 20S proteasome, a critical component in the degradation of ubiquitinated proteins, making it a promising candidate for cancer therapy .
Aplicaciones Científicas De Investigación
Dihydroeponemycin has a wide range of scientific research applications, including:
Mecanismo De Acción
Dihydroeponemycin exerts its effects by covalently modifying a subset of catalytic proteasomal subunits, specifically targeting the IFN-γ-inducible subunits LMP2 and LMP7. This modification inhibits the three major peptidolytic activities of the proteasome at different rates, leading to a spindle-like cellular morphological change and apoptosis .
Similar Compounds:
Uniqueness: Dihydroeponemycin is unique in its selective targeting of the 20S proteasome and its ability to covalently modify specific proteasomal subunits, making it a valuable tool for studying proteasome function and developing targeted cancer therapies .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dihydroeponemycin interacts with the immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X . It covalently modifies the catalytic threonine residues of these subunits . This interaction inhibits the three major peptidolytic activities of the proteasome .
Cellular Effects
Dihydroeponemycin has been observed to induce a spindle-like cellular morphological change and apoptosis . It has also been found to inhibit proteasome function, which can lead to the accumulation of proteins and cause cell death .
Molecular Mechanism
Dihydroeponemycin exerts its effects at the molecular level by covalently modifying a subset of catalytic proteasomal subunits . This modification inhibits the proteasome’s peptidolytic activities, thereby disrupting protein degradation within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydroeponemycin can be synthesized through a multi-step process involving the preparation of intermediate compounds such as hydroxymethyl-substituted enones. The synthesis typically involves the use of reagents like sodium hydroxide and various organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods: While specific industrial production methods for dihydroeponemycin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Dihydroeponemycin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include modified proteasomal subunits, which are crucial for the compound’s biological activity .
Propiedades
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBVFIQSSOIDB-TWOQFEAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435518 | |
| Record name | Dihydroeponemycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126463-64-7, 2499-33-4 | |
| Record name | Dihydroeponemycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dihydroeponemycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydroeponemycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Dihydroeponemycin?
A: Dihydroeponemycin exerts its antitumor and antiangiogenic effects primarily by inhibiting the 20S proteasome. [, , ]. It achieves this by covalently modifying specific catalytic proteasomal subunits, exhibiting a preference for the IFN-gamma-inducible subunits LMP2 and LMP7. []. This binding event disrupts the proteasome's ability to degrade key regulatory proteins, ultimately leading to cell cycle arrest and apoptosis. [].
Q2: How does Dihydroeponemycin's interaction with the proteasome differ from that of humans?
A: Research suggests that the E3 subunit of the Plasmodium falciparum proteasome, a target in malaria treatment, possesses structural differences compared to its human counterpart. []. In silico docking studies indicate that Dihydroeponemycin demonstrates a stronger binding affinity for the Plasmodium falciparum E3 subunit (-3.8) compared to the human E2 subunit (-4.1), suggesting a potential for selective targeting. [].
Q3: What are the structural features of Dihydroeponemycin?
A: Dihydroeponemycin is a modified peptide containing an epoxyketone group. [, ]. While its exact molecular formula and weight might vary slightly depending on the specific derivative, research points to the importance of the epoxyketone moiety for its biological activity. [, ]. The stereochemistry of the epoxide ring has also been determined to be crucial for its activity. [].
Q4: Have any computational studies been conducted to understand the interaction of Dihydroeponemycin with its target?
A: Yes, molecular docking studies employing AUTODOCK VINA PYRX software have been used to model the interaction between Dihydroeponemycin and both the E3 and E2 subunits of the proteasome. []. These simulations provide insights into the binding affinity and potential interactions at the molecular level, aiding in understanding the compound's mechanism of action. Theoretical studies have also been conducted to elucidate the inhibition mechanism of Dihydroeponemycin on the human 20S proteasome. [, ].
Q5: Is there evidence that Dihydroeponemycin affects gene expression in treated cells?
A: Studies on glioma cells treated with Dihydroeponemycin and a fraction containing related epoxyketone compounds from Streptomyces sp. BRA-346 showed an upregulation of genes linked to the ER-stress response. []. This finding, coupled with the observed accumulation of ubiquitinated proteins, suggests that Dihydroeponemycin treatment indeed triggers proteasome inhibition. [].
Q6: What is the significance of the Streptomyces sp. BRA-346 in Dihydroeponemycin research?
A: Streptomyces sp. BRA-346, a marine bacterium, has emerged as a promising source of Dihydroeponemycin and its structural analogs. [, ]. Research indicates that this strain not only produces Dihydroeponemycin but also a mixture of related epoxyketone peptides that exhibit potent antiglioma activity by inhibiting the proteasome. []. Further investigation into the biosynthetic gene cluster responsible for Dihydroeponemycin production in this strain could pave the way for generating novel derivatives with enhanced activity and selectivity. [].
Q7: What is the potential of Dihydroeponemycin in malaria treatment?
A: In silico studies have shown that Dihydroeponemycin can inhibit the Ubiquitin Proteasome System (UPS) of Plasmodium falciparum, the parasite responsible for malaria. []. This inhibition is significant as the UPS is crucial for the parasite's survival. Further research is needed to explore its efficacy in vivo and determine its potential as an antimalarial drug.
Q8: Are there other natural sources of Dihydroeponemycin?
A: While Streptomyces sp. BRA-346 is a significant source, research points to Streptomyces hygroscopicus as another organism capable of producing Dihydroeponemycin and related compounds. [, ]. This suggests that exploring diverse microbial sources could yield novel analogs with improved pharmacological properties.
Q9: What are the limitations of current Dihydroeponemycin research?
A: Despite its potential, Dihydroeponemycin research faces challenges, particularly in scaling up production from Streptomyces sp. BRA-346. []. Low yields and inconsistencies in production under laboratory conditions have hampered large-scale isolation and further studies. []. Addressing these limitations is crucial for advancing Dihydroeponemycin as a viable therapeutic option.
Q10: What are the future directions for Dihydroeponemycin research?
A: Future research should focus on optimizing production strategies to obtain sufficient quantities of Dihydroeponemycin and its analogs for extensive preclinical and clinical evaluation. []. Investigating structure-activity relationships through targeted modifications of the Dihydroeponemycin scaffold could lead to the development of more potent and selective proteasome inhibitors. []. Furthermore, exploring its therapeutic potential beyond cancer and malaria, particularly in diseases linked to proteasome dysfunction, holds promise for expanding its clinical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)
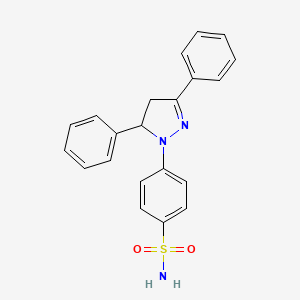

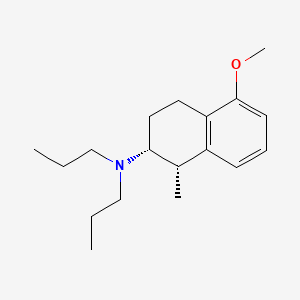

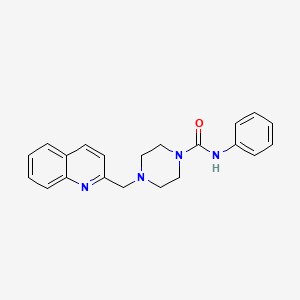


![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)
